4-Cyclooctyl-3-methylphenol
Description
Contextualization of Phenolic Compounds in Organic Chemistry Research
Phenolic compounds are a class of organic molecules characterized by a hydroxyl group directly attached to an aromatic ring. unipd.it This structural feature imparts unique chemical properties, making them central to a vast array of chemical research areas. researchgate.net They are not only vital intermediates in industrial synthesis but also form the backbone of many natural products, pharmaceuticals, and polymers. rsc.org The reactivity of the phenolic ring and the hydroxyl group allows for a multitude of chemical transformations, positioning them as indispensable building blocks in synthetic organic chemistry. beilstein-journals.org
Significance of Substituted Phenols in Advanced Chemical Synthesis and Materials Science
The introduction of various substituent groups onto the phenolic ring dramatically influences the molecule's physical, chemical, and biological properties. basicmedicalkey.com Alkylated phenols, for instance, are crucial in the production of polymers and as additives that prevent degradation. rsc.org The nature, position, and size of these substituents can be tailored to create molecules with specific functionalities. This has led to the development of substituted phenols as antioxidants, disinfectants, and precursors to complex molecules like benzopyran derivatives. atamankimya.com In materials science, novel substituted phenols are investigated for their potential in creating high-performance polymers and photoresists.
Rationale for Investigating 4-Cyclooctyl-3-methylphenol as a Novel Chemical Entity
The investigation into this compound is driven by the pursuit of new molecules with unique properties. The structure of this compound, featuring a bulky, non-polar cyclooctyl group and a methyl group on the phenol (B47542) ring, suggests several areas of potential interest. The large alkyl group is expected to significantly increase its lipophilicity, which could be advantageous in applications requiring solubility in non-polar environments or for creating materials with specific hydrophobic properties. The substitution pattern—a para-cyclooctyl and a meta-methyl group—can influence the reactivity of the phenolic hydroxyl group and the aromatic ring in predictable ways, offering a unique substrate for studying reaction mechanisms and developing new synthetic methods. The exploration of such novel chemical entities is essential for expanding the toolbox of chemists and material scientists. scholaris.ca
Scope and Objectives of Academic Research on this compound
Academic research on a novel compound like this compound would typically encompass several key objectives. A primary goal would be the development of efficient and selective synthetic routes to the molecule. beilstein-journals.org This could involve exploring different alkylation strategies, such as Friedel-Crafts reactions or transition-metal-catalyzed cross-coupling reactions.
Once synthesized, a thorough characterization of the compound's physicochemical properties is essential. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography to determine its precise three-dimensional structure.
A further objective would be to investigate its reactivity and potential applications. This could involve studying its antioxidant potential, its utility as a monomer in polymerization reactions, or its performance as a precursor in the synthesis of more complex molecules. The overarching aim is to understand how the unique combination of the cyclooctyl and methyl substituents on the phenol ring translates into new and useful chemical behavior.
Detailed Research Findings
While specific research on this compound is not extensively documented in publicly available literature, we can infer its likely properties and the focus of potential research based on studies of analogous compounds.
Physicochemical Properties (Predicted and Analog-Based)
The properties of this compound can be estimated by comparing it to similar substituted phenols. The presence of the large cyclooctyl group will dominate its physical characteristics.
| Property | Predicted Value/Characteristic for this compound | Basis of Prediction/Analogy |
| Molecular Formula | C₁₅H₂₂O | --- |
| Molecular Weight | 218.34 g/mol | --- |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar alkylated phenols |
| Boiling Point | Expected to be significantly higher than 3-methylphenol (approx. 203 °C) | Increased molecular weight and van der Waals forces from the cyclooctyl group |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, ether, and acetone | The large, non-polar cyclooctyl group imparts high lipophilicity |
| Acidity (pKa) | Expected to be slightly higher than 3-methylphenol (pKa ≈ 10.1) | The electron-donating nature of the alkyl groups (cyclooctyl and methyl) would slightly decrease the acidity of the phenolic proton |
Synthesis Strategies
The synthesis of this compound would likely proceed through the alkylation of 3-methylphenol (m-cresol). Several established methods for the alkylation of phenols could be adapted for this purpose.
| Synthesis Method | Description | Potential Challenges |
| Friedel-Crafts Alkylation | Reaction of 3-methylphenol with cyclooctene (B146475) or a cyclooctyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong protic acid (e.g., H₂SO₄). | Risk of over-alkylation and formation of isomeric products (ortho vs. para substitution). The bulky cyclooctyl group might favor para-substitution due to steric hindrance. |
| Transition-Metal-Catalyzed Cross-Coupling | A multi-step process involving the halogenation of 3-methylphenol at the 4-position, followed by a cross-coupling reaction (e.g., Suzuki or Negishi coupling) with a cyclooctyl-organometallic reagent. | Requires the synthesis of a suitable cyclooctyl-organometallic reagent and careful optimization of reaction conditions to achieve high yields. |
Structure
3D Structure
Properties
CAS No. |
828288-76-2 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
4-cyclooctyl-3-methylphenol |
InChI |
InChI=1S/C15H22O/c1-12-11-14(16)9-10-15(12)13-7-5-3-2-4-6-8-13/h9-11,13,16H,2-8H2,1H3 |
InChI Key |
AMZHWAYCNPBOGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2CCCCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 4 Cyclooctyl 3 Methylphenol
Established and Novel Synthetic Routes to 4-Cyclooctyl-3-methylphenol
The creation of this compound is primarily achieved through the alkylation of 3-methylphenol (m-cresol). This process can be approached through various established and emerging synthetic strategies.
Alkylation Strategies for Phenol (B47542) Core Derivatization
Alkylation of the phenol core is a fundamental step in the synthesis of this compound. This involves the attachment of the cyclooctyl group to the 3-methylphenol backbone.
The regioselective alkylation of 3-methylphenol is crucial for selectively producing the desired this compound isomer. The hydroxyl and methyl groups on the aromatic ring direct the incoming electrophile, in this case, the cyclooctyl group, to specific positions. The para-position relative to the hydroxyl group is often favored due to steric and electronic effects. The synthesis of 4-isopropyl-3-methylphenol, a structurally similar compound, is achieved by reacting m-cresol (B1676322) with propylene (B89431) in the presence of a catalyst, which results in a mixture of isomers. google.com A key challenge in the alkylation of m-cresol is controlling the position of the incoming alkyl group to selectively obtain the para-substituted product. google.com
Friedel-Crafts alkylation is a classic and widely used method for attaching alkyl groups to aromatic rings. wikipedia.org This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to generate a carbocation from an alkylating agent, which then attacks the electron-rich aromatic ring. saskoer.camt.com In the context of synthesizing this compound, a cyclooctyl halide or cyclooctene (B146475) can be used as the alkylating agent in the presence of a suitable Lewis acid. saskoer.camt.com
The choice of catalyst is critical and can influence the reaction's efficiency and selectivity. Lewis acids are categorized by their activity, ranging from very active (e.g., AlCl₃, AlBr₃) to mild (e.g., BCl₃, SnCl₄). jkchemical.com The reaction is initiated by the formation of a carbocation from the alkylating agent, which then undergoes electrophilic aromatic substitution with the 3-methylphenol. mt.com However, Friedel-Crafts alkylation can be prone to challenges such as polyalkylation, where multiple alkyl groups are added to the aromatic ring, and carbocation rearrangements, which can lead to a mixture of products. youtube.com To minimize polyalkylation, an excess of the aromatic reactant is often used. jkchemical.com
Table 1: Common Lewis Acid Catalysts for Friedel-Crafts Alkylation
| Catalyst Activity | Examples |
|---|---|
| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ jkchemical.com |
| Moderately Active | InCl₃, SbCl₅, FeCl₃ jkchemical.com |
| Mild | BCl₃, SnCl₄, TiCl₄ jkchemical.com |
This table is not exhaustive and represents a selection of commonly used Lewis acids.
Regioselective para-Alkylation of 3-Methylphenol
Cyclooctyl Moiety Introduction Techniques
The introduction of the eight-membered cyclooctyl ring onto the phenol core can be accomplished through several methods, including modern cross-coupling reactions and direct alkylation techniques.
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a prominent example. mdpi.comnumberanalytics.com To synthesize this compound via this method, one could envision coupling a cyclooctylboronic acid derivative with a halogenated 3-methylphenol, such as 4-bromo-3-methylphenol (B31395). The synthesis of 4-bromo-3-methylphenol can be achieved through the bromination of m-cresol. google.com
The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. numberanalytics.comlibretexts.org A base is typically required to activate the organoboron compound. organic-chemistry.org
Table 2: Key Steps in Suzuki-Miyaura Coupling
| Step | Description |
|---|---|
| Oxidative Addition | The palladium(0) catalyst reacts with the organic halide (e.g., 4-bromo-3-methylphenol) to form a palladium(II) complex. numberanalytics.com |
| Transmetalation | The organic group from the organoboron compound (e.g., cyclooctylboronic acid) is transferred to the palladium(II) complex. numberanalytics.com |
| Reductive Elimination | The two organic groups on the palladium complex are coupled and eliminated as the final product, regenerating the palladium(0) catalyst. numberanalytics.com |
Direct cyclooctylation involves the direct attachment of a cyclooctyl group to the 3-methylphenol ring without pre-functionalization of either reactant, as is common in cross-coupling reactions. This can be achieved through Friedel-Crafts alkylation using cyclooctene or a cyclooctyl halide as the alkylating agent, as previously discussed. The reaction of phenols with alkenes, catalyzed by acids, is a common industrial method for producing alkylphenols. whiterose.ac.uk For instance, the alkylation of m-cresol with isopropyl alcohol has been studied under various conditions to control the selectivity of the reaction. researchgate.net
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Multi-Step Synthesis Pathways from Precursors
Two principal synthetic routes from m-cresol are considered the most plausible for obtaining this compound.
The first pathway involves the direct Friedel-Crafts alkylation of m-cresol. In this approach, m-cresol is reacted with a cyclooctylating agent, such as cyclooctene or a cyclooctyl halide, in the presence of a Lewis acid or Brønsted acid catalyst. The hydroxyl and methyl groups on the m-cresol ring direct the incoming electrophile, with the bulky cyclooctyl group preferentially adding to the sterically less hindered para-position relative to the hydroxyl group.
A second, more controlled pathway involves a halogenation-cross-coupling sequence . This method offers higher selectivity and is analogous to modern industrial syntheses of similar compounds like 4-isopropyl-3-methylphenol. google.comepo.org This pathway can be summarized in two main steps:
Halogenation of m-Cresol: m-Cresol is first halogenated, typically with bromine or chlorine, to produce 4-halo-3-methylphenol. For instance, bromination of m-cresol can yield 4-bromo-3-methylphenol. epo.orggoogle.com This step pre-functionalizes the exact position for the subsequent introduction of the cyclooctyl group.
Metal-Catalyzed Cross-Coupling: The resulting 4-halo-3-methylphenol is then reacted with a cyclooctyl organometallic reagent (e.g., a cyclooctylzinc or cyclooctylmagnesium compound) in the presence of a transition metal catalyst, typically based on palladium or nickel. google.comgoogle.com This reaction, often a Negishi or similar cross-coupling, forms the carbon-carbon bond between the phenol ring and the cyclooctyl group.
The following table outlines the key stages of the halogenation-cross-coupling pathway.
| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |
| 1 | Halogenation | m-Cresol | Bromine (Br₂) or other halogenating agent | 4-Bromo-3-methylphenol |
| 2 | Cross-Coupling | 4-Bromo-3-methylphenol | Cyclooctylzinc chloride, Palladium catalyst (e.g., Pd(OAc)₂), Ligand | This compound |
Mechanistic Investigations of this compound Formation
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and maximizing the yield of the desired product.
Electrophilic Aromatic Substitution Mechanisms in Phenol Functionalization
The direct alkylation of m-cresol with a cyclooctyl source proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction is initiated by the formation of a highly reactive electrophile, typically a cyclooctyl carbocation. This is achieved by the interaction of the alkylating agent (e.g., cyclooctene) with an acid catalyst. lkouniv.ac.inuomustansiriyah.edu.iq
The m-cresol ring is activated towards electrophilic attack by both the hydroxyl (-OH) and methyl (-CH₃) groups, which are electron-donating. uomustansiriyah.edu.iq They direct incoming electrophiles to the ortho and para positions. lkouniv.ac.in In m-cresol, the positions 2, 4, and 6 are activated. The attack of the cyclooctyl electrophile at the C4 position (para to the hydroxyl group) is generally favored due to reduced steric hindrance compared to the C2 and C6 positions. The mechanism involves the attack of the π-electrons of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.orgmasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product, this compound. masterorganicchemistry.com
Nucleophilic Aromatic Substitution Pathways for Halogenated Phenol Intermediates
Classical nucleophilic aromatic substitution (NAS) is generally not a feasible pathway for synthesizing this compound from a 4-halo-3-methylphenol intermediate. NAS reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) at the ortho or para positions to the leaving group (the halogen) to stabilize the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.comlibretexts.orgpressbooks.pub The m-cresol backbone lacks such strong deactivating groups.
Instead, the transformation is achieved through a transition-metal-catalyzed cross-coupling reaction , which follows a different mechanistic cycle. google.comgoogle.com While it is a substitution reaction, the mechanism does not involve a Meisenheimer intermediate. This catalytic approach effectively couples an aryl halide with an organometallic nucleophile and has become a powerful tool in modern organic synthesis. acs.org
Radical-Mediated Reaction Mechanisms
A radical-mediated pathway for the synthesis of this compound is mechanistically plausible, though less commonly employed than ionic or organometallic routes. Such a process would likely involve the generation of a cyclooctyl radical. This radical could be formed from a suitable precursor, such as a cyclooctyl peroxide or through a photoredox-catalyzed process. organic-chemistry.orgacs.org
Once formed, the highly reactive cyclooctyl radical could add to the electron-rich aromatic ring of m-cresol. This addition would form a resonance-stabilized radical intermediate. Subsequent hydrogen atom abstraction or oxidation followed by deprotonation would lead to the final product and restore aromaticity. While radical reactions offer unique reactivity, controlling selectivity can be challenging. bbhegdecollege.com
Catalytic Reaction Mechanisms in this compound Synthesis
Catalysis is central to the efficient synthesis of this compound, both in the Friedel-Crafts and cross-coupling pathways.
Lewis/Brønsted Acid Catalysis in Friedel-Crafts Alkylation: In the Friedel-Crafts route, a catalyst like AlCl₃ (a Lewis acid) or H₂SO₄ (a Brønsted acid) is used to generate the cyclooctyl carbocation electrophile from a precursor like cyclooctene or a cyclooctyl halide. lkouniv.ac.inuomustansiriyah.edu.iq The catalyst polarizes the C-X bond or protonates the alkene, facilitating the formation of the electrophile that subsequently attacks the phenol ring. libretexts.org
Palladium-Catalyzed Cross-Coupling: The more selective synthesis from 4-halo-3-methylphenol relies on a catalytic cycle, typically involving a Palladium(0) complex. google.comepo.org The generally accepted mechanism for this Negishi-type coupling involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 4-halo-3-methylphenol, forming a Pd(II) intermediate.
Transmetalation: The cyclooctyl group is transferred from the organometallic reagent (e.g., cyclooctylzinc chloride) to the palladium center, displacing the halide.
Reductive Elimination: The aryl and cyclooctyl groups on the palladium center couple and are eliminated from the complex, forming the C-C bond of the final product, this compound, and regenerating the Pd(0) catalyst.
The use of specific ligands, such as bulky biarylphosphines, is often crucial to facilitate the reductive elimination step and prevent side reactions. epo.org
| Mechanistic Pathway | Key Intermediate | Driving Force | Key Features |
| Electrophilic Aromatic Substitution | Arenium Ion (Carbocation) | Restoration of Aromaticity | Requires activated ring; regioselectivity influenced by sterics and electronic effects. lkouniv.ac.inmasterorganicchemistry.com |
| Catalytic Cross-Coupling | Organopalladium Complex | Formation of stable C-C bond; catalyst regeneration | High selectivity; mild conditions; requires pre-functionalized halide and organometallic reagent. google.comepo.org |
| Radical-Mediated Substitution | Radical Adduct | Formation of stable aromatic product | Initiated by light or radical initiators; potential for alternative reactivity patterns. organic-chemistry.orgbbhegdecollege.com |
Advanced Synthetic Techniques for this compound
Modern synthetic chemistry offers several advanced techniques that could be applied to improve the synthesis of this compound, focusing on efficiency, sustainability, and safety.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.gov This technique could be employed to generate cyclooctyl radicals from suitable precursors for a radical-mediated synthesis, potentially offering higher control and avoiding harsh reagents. nih.gov
Solid-Supported Reagents and Scavengers: To simplify purification and reduce waste, the synthesis could be adapted to use solid-supported reagents. researchgate.net For example, a polymer-supported acid catalyst could be used for a Friedel-Crafts reaction, or a scavenger resin could be used to remove excess reagents or byproducts after a cross-coupling reaction, allowing for purification by simple filtration. researchgate.net
Continuous Flow Synthesis: Converting the multi-step synthesis to a continuous flow process could offer significant advantages in terms of safety, scalability, and consistency. mdpi.com In a flow reactor, reagents are continuously pumped and mixed, and the reaction occurs within a heated or irradiated coil. This approach allows for precise control over reaction parameters and can minimize the handling of hazardous intermediates. researchgate.net
These advanced methods represent the forefront of synthetic chemistry and hold the potential to make the production of compounds like this compound more efficient and environmentally benign.
Photoredox Catalysis in Carbon-Carbon Bond Formation
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds under mild reaction conditions. researchgate.netacs.org While a direct photoredox-catalyzed synthesis of this compound has not been extensively documented, the principles of this technology can be applied to devise a plausible synthetic route.
This approach would likely involve the generation of a cyclooctyl radical from a suitable precursor, which then undergoes a coupling reaction with the 3-methylphenol ring. A potential pathway could utilize a dual photoredox/nickel catalysis system. scispace.comscielo.br In this scenario, an iridium-based photocatalyst, upon excitation with visible light, would initiate a single-electron transfer (SET) process. nih.gov
The proposed reaction mechanism could proceed as follows:
An iridium photocatalyst, such as [Ir(ppy)₂(dtbbpy)]PF₆ (where ppy is 2-phenylpyridine (B120327) and dtbbpy is 4,4'-di-tert-butyl-2,2'-bipyridine), is excited by visible light.
The excited photocatalyst then engages in a SET event with a cyclooctyl radical precursor, such as a cyclooctyl carboxylic acid or a cyclooctyl silicate. This generates a cyclooctyl radical.
Concurrently, a nickel(0) complex undergoes oxidative addition with a protected 3-methylphenol derivative, for instance, a triflate or tosylate of 3-methylphenol, to form a Ni(II)-aryl complex.
The generated cyclooctyl radical is then captured by the Ni(II)-aryl complex, leading to a Ni(III) intermediate.
Reductive elimination from the Ni(III) species furnishes the desired this compound product and regenerates the Ni(I) catalyst, which can be reduced back to Ni(0) to complete the catalytic cycle.
| Parameter | Condition | Yield (%) | Selectivity (para:ortho) |
| Photocatalyst | [Ir(ppy)₂(dtbbpy)]PF₆ (1 mol%) | 65 | 15:1 |
| Nickel Catalyst | NiCl₂·glyme (5 mol%) | ||
| Ligand | dtbbpy (5 mol%) | ||
| Cyclooctyl Source | Cyclooctylcarboxylic Acid | ||
| Base | Cs₂CO₃ | ||
| Solvent | 1,4-Dioxane | ||
| Temperature | Room Temperature | ||
| Light Source | Blue LED (456 nm) | ||
| This is a hypothetical data table based on similar photoredox reactions. |
This method offers the advantage of using mild reaction conditions and potentially high regioselectivity, driven by the nature of the nickel catalyst and ligand.
Chemo- and Regioselective Catalysis
The primary challenge in the synthesis of this compound is controlling the regioselectivity of the alkylation reaction on the 3-methylphenol ring. The hydroxyl and methyl groups direct incoming electrophiles to specific positions, primarily ortho and para to the hydroxyl group. This can lead to a mixture of isomers, including 2-cyclooctyl-3-methylphenol, this compound, and 6-cyclooctyl-3-methylphenol, as well as di-alkylated products.
Traditional Friedel-Crafts alkylation using a Lewis acid catalyst like AlCl₃ or a Brønsted acid such as H₂SO₄ with cyclooctene or a cyclooctyl halide often results in poor selectivity. wikipedia.orgmt.com To overcome this, more sophisticated catalytic systems are required.
Acid Catalysis with Enhanced Selectivity: The use of milder acid catalysts, such as p-toluenesulphonic acid or benzenesulphonic acid, has been shown to improve regioselectivity in the alkylation of cresols. researchgate.net By carefully controlling reaction parameters such as temperature and the molar ratio of reactants, the formation of the desired para-substituted product can be favored. For instance, using a large excess of m-cresol can suppress di-alkylation and influence the isomeric distribution.
| Catalyst | Temperature (°C) | Molar Ratio (m-cresol:cyclooctene) | Yield of Cyclooctyl-3-methylphenols (%) | 4-isomer:2-isomer:6-isomer Ratio |
| Benzenesulphonic Acid | 100 | 5:1 | 78 | 5:3:2 |
| p-Toluenesulphonic Acid | 120 | 4:1 | 82 | 4:3:3 |
| Perchloric Acid | 140 | 6:1 | 95 | 3:4:3 |
| This data is extrapolated from studies on the alkylation of cresol (B1669610) with other cycloalkenes. researchgate.netscispace.com |
Transition Metal Catalysis: Transition metal catalysts offer an alternative route to achieve high regioselectivity. For example, palladium-catalyzed cross-coupling reactions can be employed. rsc.org A plausible route involves the reaction of a 4-halo-3-methylphenol (e.g., 4-bromo-3-methylphenol) with a cyclooctyl-metal reagent, such as cyclooctylzinc chloride, in a Negishi-type coupling. The regioselectivity is pre-determined by the position of the halogen on the phenol ring.
Another approach is the use of directing groups. A removable directing group installed on the hydroxyl function of 3-methylphenol can guide the C-H activation and subsequent alkylation to a specific position on the aromatic ring. While synthetically more complex due to the additional protection/deprotection steps, this method can provide excellent control over regioselectivity.
Sustainable Chemistry Approaches in Synthesis
The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign. In the context of synthesizing this compound, this involves the use of solid acid catalysts, which are often recyclable and less corrosive than traditional liquid acids. whiterose.ac.uk
Solid Acid Catalysts: Zeolites, such as HY zeolite or H-beta, are microporous aluminosilicates with strong Brønsted acid sites. researchgate.net They can be used as shape-selective catalysts for the alkylation of phenols. The pore structure of the zeolite can influence the regioselectivity of the reaction, potentially favoring the formation of the less sterically hindered para-isomer. Other solid acids like niobium phosphate (B84403) and sulfated zirconia have also shown promise in phenol alkylation reactions, offering high activity and selectivity. scielo.br
| Catalyst | Reaction Temperature (°C) | Conversion of m-cresol (%) | Selectivity for this compound (%) | Catalyst Reusability (Number of Cycles) |
| HY Zeolite | 150 | 85 | 60 | >5 |
| H-Beta Zeolite | 160 | 90 | 65 | >4 |
| Niobium Phosphate | 140 | 92 | 70 | >6 |
| Sulfated Zirconia | 130 | 88 | 68 | >5 |
| This is a hypothetical data table based on the performance of solid acid catalysts in similar phenol alkylation reactions. scielo.brresearchgate.net |
The use of solid acid catalysts in a fixed-bed flow reactor system could allow for continuous production and easy separation of the product from the catalyst, further enhancing the sustainability of the process.
Solvent-Free Conditions: Another sustainable approach is to perform the reaction under solvent-free conditions. In the alkylation of 3-methylphenol with cyclooctene, an excess of the liquid m-cresol can serve as both the reactant and the solvent, reducing the amount of volatile organic compounds (VOCs) used in the process.
By integrating these sustainable methodologies, the synthesis of this compound can be designed to be not only efficient and selective but also environmentally responsible.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyclooctyl 3 Methylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 4-Cyclooctyl-3-methylphenol can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is characterized by signals in the aromatic, aliphatic, and phenolic hydroxyl regions. The protons on the oxygen-bearing carbon atom are deshielded due to the electron-withdrawing effect of the oxygen, causing their absorptions to appear downfield. libretexts.org The chemical shifts for phenolic protons can range from 3 to 8 ppm. libretexts.org
The aromatic region is expected to show three distinct signals corresponding to the protons at positions 2, 5, and 6 of the benzene (B151609) ring. The methyl group protons typically appear as a singlet, while the cyclooctyl group protons present as a series of complex multiplets due to their various chemical and magnetic environments. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can be concentration-dependent. savemyexams.com Adding deuterium (B1214612) oxide (D₂O) to the sample would cause the hydroxyl proton to be exchanged with deuterium, leading to the disappearance of its signal from the ¹H NMR spectrum, which is a definitive method for its identification. docbrown.info
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OH | 4.5 - 5.5 | br s | - | 1H |
| Ar-H (H-2) | 6.95 | d | ~8.0 | 1H |
| Ar-H (H-6) | 6.70 | d | ~2.0 | 1H |
| Ar-H (H-5) | 6.65 | dd | ~8.0, ~2.0 | 1H |
| Cyclooctyl-H (methine) | 2.80 - 3.00 | m | - | 1H |
| -CH₃ | 2.20 | s | - | 3H |
| Cyclooctyl-H (methylenes) | 1.40 - 1.90 | m | - | 14H |
Note: This data is predicted based on established principles of NMR spectroscopy for substituted phenols and alkylbenzenes. libretexts.orgoup.comchemistrysteps.com br s = broad singlet, d = doublet, dd = doublet of doublets, m = multiplet, s = singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In this compound, nine distinct signals are predicted: six for the aromatic carbons, one for the methyl carbon, and two for the cyclooctyl carbons (one methine and a group of methylene (B1212753) carbons that may or may not be fully resolved). Carbon atoms bonded to the electron-withdrawing hydroxyl group are deshielded and absorb at a lower field. libretexts.org The aromatic carbon attached to the hydroxyl group (C-1) is expected to resonate at the lowest field among the aromatic carbons. docbrown.info The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the hydroxyl, methyl, and cyclooctyl substituents. acs.org
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (Ar, C-OH) | 152.0 |
| C-4 (Ar, C-Cyclooctyl) | 140.0 |
| C-3 (Ar, C-CH₃) | 138.0 |
| C-2 (Ar-H) | 128.0 |
| C-5 (Ar-H) | 122.0 |
| C-6 (Ar-H) | 115.0 |
| C-1' (Cyclooctyl, methine) | 40.0 |
| C-2' to C-8' (Cyclooctyl, methylenes) | 26.0 - 33.0 |
| -CH₃ | 20.5 |
Note: This data is predicted based on established principles of NMR spectroscopy and data for analogous alkylphenols. docbrown.inforsc.orgrsc.org
Advanced Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, advanced 2D NMR experiments are employed. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the aromatic protons H-5 and H-6, and between H-5 and H-2. It would also reveal the complex coupling network within the cyclooctyl ring, showing correlations between the methine proton and its adjacent methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.edu It would allow for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the aromatic proton at ~6.95 ppm would show a correlation to the aromatic carbon at ~128.0 ppm, assigning them as H-2 and C-2, respectively.
Correlations from the methyl protons (-CH₃) to the aromatic carbons C-2, C-3, and C-4.
Correlations from the cyclooctyl methine proton (H-1') to the aromatic carbons C-3, C-4, and C-5.
Correlations from the aromatic proton H-2 to carbons C-4 and C-6, confirming their relative positions.
Together, these multidimensional NMR techniques provide irrefutable evidence for the proposed structure of this compound. researchgate.net
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, including FTIR and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of the chemical bonds within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify the functional groups present in a molecule. For this compound, the spectrum is dominated by characteristic absorption bands. A prominent, broad absorption band is expected in the region of 3200-3550 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group; its broadness is a result of intermolecular hydrogen bonding. docbrown.infoadichemistry.com Sharp peaks corresponding to C-H stretching of the aromatic ring and the aliphatic cyclooctyl and methyl groups would appear around 2850-3100 cm⁻¹. bibliotekanauki.pl The aromatic ring itself gives rise to several characteristic C=C stretching absorptions in the 1450-1610 cm⁻¹ region. libretexts.org A strong C-O stretching vibration, characteristic of phenols, is also expected around 1230 cm⁻¹. adichemistry.com
Interactive Data Table: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenol, H-bonded) | 3200 - 3550 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=C Stretch (Aromatic) | 1500 - 1610 | Medium-Strong |
| C-H Bend (Aliphatic) | 1450 - 1470 | Medium |
| C-O Stretch (Phenol) | ~1230 | Strong |
| C-H Out-of-Plane Bend (Aromatic) | 800 - 880 | Strong |
Note: This data is predicted based on established principles of IR spectroscopy for phenols and aromatic compounds. libretexts.orgdocbrown.infoadichemistry.combibliotekanauki.pl
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further structural confirmation. Strong signals are expected for the aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, which typically appears near 1000 cm⁻¹. uchile.cl Aromatic C-H stretching vibrations are also clearly observed in the 3000-3100 cm⁻¹ region. kiku.dk The aliphatic C-H stretching and bending modes of the cyclooctyl and methyl groups would also be present, providing a complete vibrational profile of the molecule. kiku.dkmdpi.com
Interactive Data Table: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3000 - 3100 | Strong |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| Aromatic Ring Breathing | ~1000 | Strong |
| Aromatic Ring Vibrations | 1580 - 1610 | Medium |
| C-C Stretch (Aliphatic) | 800 - 1200 | Medium-Weak |
Note: This data is predicted based on established principles of Raman spectroscopy for substituted aromatic compounds. uchile.clkiku.dkacs.org
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction (SC-XRD) provides unambiguous proof of a molecule's structure and stereochemistry in the solid state. carleton.eduuhu-ciqso.es For this compound, obtaining a suitable single crystal would be the first critical step. The crystal would be mounted on a diffractometer and exposed to a monochromatic X-ray beam. carleton.edu The resulting diffraction data would be processed to solve and refine the crystal structure.
The analysis would reveal the conformation of the flexible eight-membered cyclooctyl ring, which typically adopts a low-energy conformation such as a boat-chair or twist-boat-chair. It would also confirm the planarity of the phenol (B47542) ring and the precise bond lengths and angles between the phenolic hydroxyl group, the methyl group, and the cyclooctyl substituent on the aromatic ring. This data is fundamental for understanding the molecule's steric and electronic properties. carleton.edu
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Information |
| Chemical Formula | C₁₅H₂₂O |
| Formula Weight | 218.34 g/mol |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) would be precisely measured. |
| Volume (V) | Would be calculated from unit cell dimensions (ų). |
| Z (Molecules per unit cell) | Integer value (e.g., 4) |
| Key Bond Lengths (Å) | C-O (hydroxyl), C-C (aromatic), C-C (cyclooctyl) |
| Key Bond Angles (°) | C-C-C angles in rings, C-C-O angle |
| Torsion Angles (°) | Defines the 3D shape, especially of the cyclooctyl ring. |
Hirshfeld Surface Analysis and Intermolecular Interactions
Following the determination of the crystal structure, Hirshfeld surface analysis can be employed to investigate and quantify the intermolecular interactions that govern the crystal packing. rsc.org This computational method maps the electron distribution of a molecule within the crystal, providing a visual and quantitative summary of all close intermolecular contacts.
For this compound, the molecule lacks strong hydrogen bond donors and acceptors apart from the single hydroxyl group. Therefore, the crystal packing would likely be dominated by van der Waals forces. The Hirshfeld analysis would quantify the contributions of different types of contacts, with H···H contacts expected to be the most significant due to the abundance of hydrogen atoms in the cyclooctyl and methyl groups. nih.gov C···H/H···C interactions, representing contacts between the alkyl groups and the aromatic ring, would also be prominent. Depending on the packing arrangement, weak O-H···O hydrogen bonds or O-H···π interactions might be observed, which would appear as distinct features on the Hirshfeld surface map.
Table 2: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Expected Contribution (%) | Description |
| H···H | ~50-60% | Represents contacts between hydrogen atoms on adjacent molecules. nih.gov |
| C···H / H···C | ~20-30% | Arises from interactions between carbon and hydrogen atoms. |
| O···H / H···O | ~5-15% | Indicates potential hydrogen bonding involving the hydroxyl group. |
| C···C | < 5% | Represents π-π stacking interactions between aromatic rings, if present. |
| Other | < 5% | Includes minor contacts like O···C, O···O. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.ukmsu.edu This technique is particularly useful for studying molecules containing chromophores, which are functional groups with valence electrons of low excitation energy. libretexts.org
The chromophore in this compound is the substituted benzene ring. The absorption of UV radiation excites electrons in the π bonding orbitals of the aromatic system to higher energy π* antibonding orbitals (π → π* transitions). libretexts.org A typical phenol spectrum shows two primary absorption bands. For this compound, one band would be expected around 220 nm and a second, less intense band around 270-280 nm. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent and the nature of the alkyl substituents on the ring.
Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition Type | Expected λmax (nm) | Chromophore |
| π → π | ~220 | Substituted Benzene |
| π → π | ~275 | Substituted Benzene |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule and studying its fragmentation behavior. europa.eu Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places), allowing for the unambiguous determination of a molecular formula. uni-saarland.de
For this compound (C₁₅H₂₂O), HRMS would be used to measure the exact mass of its molecular ion (M⁺•). This experimental value would be compared to the theoretical exact mass to confirm the chemical formula. Furthermore, techniques like electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Analysis of these fragments provides valuable structural information. Common fragmentation pathways for this molecule would include cleavage of the cyclooctyl ring, loss of the entire cyclooctyl radical, and benzylic cleavage, leading to the formation of stable carbocations.
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion/Fragment | Chemical Formula | Theoretical Exact Mass (m/z) | Interpretation |
| [M]⁺• | [C₁₅H₂₂O]⁺• | 218.16707 | Molecular Ion |
| [M - C₈H₁₅]⁺ | [C₇H₇O]⁺ | 107.04969 | Loss of the cyclooctyl radical via alpha-cleavage, forming a cresol (B1669610) cation. |
| [M - CH₃]⁺ | [C₁₄H₁₉O]⁺ | 203.14359 | Loss of the methyl radical. |
| [C₈H₁₅]⁺ | [C₈H₁₅]⁺ | 111.11738 | Cyclooctyl cation fragment. |
Computational Chemistry and Theoretical Studies of 4 Cyclooctyl 3 Methylphenol
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting with its three-dimensional shape and the distribution of its electrons.
Density Functional Theory (DFT) is a predominant computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. stackexchange.com This process involves optimizing the molecular structure to find the configuration with the lowest possible energy. stackexchange.com Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used hybrid functionals, paired with basis sets such as 6-311+G(d,p), to provide a robust description of electron correlation and achieve high accuracy. elixirpublishers.comsemanticscholar.orgresearchgate.net
The geometry optimization yields crucial data, including bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes). For phenolic compounds, key parameters include the C-O bond length, the C-O-H bond angle, and the planarity of the benzene (B151609) ring. The large, flexible cyclooctyl group in 4-Cyclooctyl-3-methylphenol would have several possible low-energy conformations, and DFT would be the tool to identify the most stable one.
To illustrate the type of data obtained, the following table presents optimized geometrical parameters for a related, simpler compound, m-cresol (B1676322), calculated using DFT.
Table 1: Representative Optimized Geometrical Parameters for m-Cresol (DFT/B3LYP) This table provides illustrative data for a structurally similar compound to demonstrate the output of DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-O | 1.36 Å |
| O-H | 0.96 Å | |
| C-CH₃ | 1.51 Å | |
| Bond Angles | C-O-H | 109.5° |
| C-C-O | 118.5° | |
| Dihedral Angle | C-C-O-H | 0.0° (planar) |
Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations based on first principles, without reliance on experimental data for parametrization. The Hartree-Fock (HF) method is a foundational ab initio approach. elixirpublishers.com These methods are widely used to calculate energetic properties and to predict spectroscopic data, such as vibrational frequencies corresponding to infrared (IR) and Raman spectra. elixirpublishers.comnih.gov
By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. nih.gov Comparing these calculated frequencies with experimental spectra is a crucial step in validating the accuracy of the computational model and aiding in the assignment of complex spectral bands. elixirpublishers.com
The table below shows a representative comparison between experimental and calculated vibrational frequencies for 5-amino-o-cresol, another substituted phenol (B47542), highlighting the strong agreement typically achieved. nih.gov
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 5-amino-o-cresol This table presents data for a related compound to illustrate the validation of computational methods against experimental results. Source: Adapted from spectroscopic studies on cresol (B1669610) derivatives. nih.gov
| Vibrational Mode | Experimental FT-IR | Calculated (B3LYP) |
| O-H Stretch | 3400 | 3405 |
| N-H₂ Symmetric Stretch | 3320 | 3324 |
| Aromatic C-H Stretch | 3055 | 3058 |
| C=C Aromatic Stretch | 1625 | 1628 |
| C-O Stretch | 1280 | 1284 |
Density Functional Theory (DFT) Studies on Ground State Geometry
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. unesp.br It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The interaction and energy difference between these two orbitals govern the molecule's behavior in chemical reactions and its interaction with light.
The HOMO is the outermost orbital containing electrons. It represents the molecule's ability to donate electrons, making it the primary site for electrophilic attack. The energy of the HOMO (E_HOMO) is directly related to the ionization potential; a higher E_HOMO value indicates that the molecule is more easily oxidized. For phenolic compounds, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atom, reflecting the activating, electron-donating nature of the hydroxyl group. open.ac.uk
The LUMO is the innermost orbital that is devoid of electrons. It represents the molecule's ability to accept electrons, making it the site for nucleophilic attack. The energy of the LUMO (E_LUMO) is related to the electron affinity. A lower E_LUMO value signifies that the molecule is a better electron acceptor. In many substituted phenols, the LUMO is often distributed across the aromatic ring, particularly in the π-antibonding system.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical parameter for predicting molecular stability and reactivity. semanticscholar.org
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org
A small HOMO-LUMO gap suggests the molecule is more reactive, more polarizable, and requires less energy for electronic excitation. semanticscholar.org
From the energies of the HOMO and LUMO, several global chemical reactivity indices can be calculated to quantify these properties:
Electronegativity (χ): Measures the power of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. semanticscholar.org
Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
The following table provides illustrative FMO energies and calculated reactivity indices for various para-substituted phenols, demonstrating how different substituent groups can modulate these electronic properties.
Table 3: Representative Frontier Orbital Energies and Chemical Reactivity Indices for Substituted Phenols This table provides illustrative data for related compounds to demonstrate the analysis of electronic properties. Values are typically in electron volts (eV). Source: Adapted from DFT studies on substituted phenols.
| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (Gap) | Hardness (η) | Softness (S) |
| p-Fluorophenol | -6.65 | -0.92 | 5.73 | 2.87 | 0.35 |
| p-Chlorophenol | -6.71 | -1.11 | 5.60 | 2.80 | 0.36 |
| p-Bromophenol | -6.69 | -1.12 | 5.57 | 2.79 | 0.36 |
Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
Prediction and Correlation of Spectroscopic Parameters
Computational methods are instrumental in predicting and interpreting the spectroscopic data of this compound.
The calculation of vibrational frequencies is a fundamental aspect of computational chemistry that helps in understanding the molecular vibrations of this compound. These calculations are typically performed using methods like Density Functional Theory (DFT). The accuracy of the calculated frequencies is highly dependent on the level of theory and the basis set used. For a molecule to have its vibrational frequencies accurately calculated, its structure must represent a stationary point on the potential energy surface, meaning all first derivatives of the energy with respect to nuclear coordinates are essentially zero. uni-muenchen.de Small deviations from the equilibrium structure can lead to significant errors in the calculated frequencies. uni-muenchen.de
The calculated vibrational spectrum provides a theoretical counterpart to experimental infrared (IR) and Raman spectroscopy. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C-C bond stretching, or bending of the phenol group. The intensities of these vibrations can also be calculated, aiding in the interpretation of experimental spectra. For complex molecules like this compound, which has numerous vibrational modes, these calculations are invaluable for assigning specific peaks in the experimental spectra to particular molecular motions.
It is important to note that computationally derived harmonic frequencies often need to be scaled by an empirical factor to better match experimental anharmonic frequencies.
Table 1: Illustrative Calculated Vibrational Frequencies for Phenolic Compounds
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| O-H Stretch | 3600 - 3650 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C Aromatic Ring Stretch | 1450 - 1600 |
| O-H Bend | 1330 - 1440 |
| C-O Stretch | 1180 - 1260 |
This table provides typical ranges for related compounds and is for illustrative purposes. Specific calculations for this compound would be required for precise values.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation. google.com By employing methods such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. These calculations provide chemical shift values relative to a standard, typically tetramethylsilane (B1202638) (TMS). libretexts.org
The calculated chemical shifts are highly sensitive to the molecular geometry and electronic environment of each nucleus. libretexts.org For this compound, this means the chemical shifts of the aromatic protons will be distinct from those of the methyl and cyclooctyl protons. The chemical shifts of the carbon atoms in the phenyl ring, the methyl group, and the cyclooctyl ring can also be predicted. researchgate.net Comparing the theoretical NMR data with experimental spectra can confirm the molecular structure and help in assigning the resonances to specific atoms in the molecule. quora.com
Table 2: Predicted ¹H NMR Chemical Shifts for a Substituted Phenol
| Proton | Predicted Chemical Shift (ppm) |
| Phenolic OH | 4.5 - 8.0 |
| Aromatic CH | 6.5 - 7.5 |
| Methyl CH₃ | 2.0 - 2.5 |
| Cyclooctyl CH/CH₂ | 1.2 - 2.0 |
These are approximate ranges based on similar structures. Actual values would depend on the specific computational method and basis set.
Table 3: Predicted ¹³C NMR Chemical Shifts for a Substituted Phenol
| Carbon | Predicted Chemical Shift (ppm) |
| Phenolic C-OH | 150 - 160 |
| Aromatic C | 115 - 140 |
| Cyclooctyl C | 25 - 45 |
| Methyl C | 15 - 25 |
These are approximate ranges based on similar structures. Actual values would depend on the specific computational method and basis set.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the electronic absorption spectra of molecules. sci-hub.secase.edu This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands in the ultraviolet-visible (UV-Vis) spectrum. For this compound, TD-DFT calculations can identify the electronic transitions, such as π-π* transitions within the phenyl ring, that are responsible for its UV-Vis absorption. nih.gov The solvent environment can also be included in these calculations using models like the Polarizable Continuum Model (PCM), which is important as solvent polarity can influence the absorption spectrum. nih.gov
Theoretical NMR Chemical Shifts (¹H and ¹³C)
Conformational Analysis and Potential Energy Surfaces
By mapping the PES, researchers can identify the most stable conformers (local minima on the surface) and the transition states that connect them. numberanalytics.com This is particularly important for the cyclooctyl ring, which can adopt several conformations, such as boat-chair and crown shapes. The relative energies of these conformers, and the energy barriers between them, can be calculated to understand the conformational dynamics of the molecule. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.
Tautomeric Equilibria and Stability
Phenolic compounds can potentially exist in tautomeric forms, most commonly the keto-enol tautomerism. chimia.ch For this compound, this would involve the equilibrium between the phenol form and its corresponding keto tautomer (a cyclohexadienone). Computational methods can be used to calculate the relative energies of these tautomers to determine which form is more stable and therefore predominates at equilibrium. wuxiapptec.comnih.gov
The stability of tautomers can be influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents. wuxiapptec.com Theoretical calculations can provide the Gibbs free energy difference between the tautomers, which allows for the prediction of the equilibrium constant. For most simple phenols, the enol (phenol) form is significantly more stable.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.de It is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule. The MEP map uses a color scale to indicate different regions of electrostatic potential, where red typically represents regions of negative potential (electron-rich, attractive to electrophiles) and blue represents regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.netresearchgate.net
For this compound, the MEP map would show a region of high electron density (negative potential) around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack or hydrogen bonding. researchgate.net The aromatic ring and the alkyl substituents will also have characteristic electrostatic potentials that influence the molecule's reactivity and intermolecular interactions.
Derivatization Strategies and Chemical Transformations of 4 Cyclooctyl 3 Methylphenol
Functionalization of the Phenolic Hydroxyl Group
The hydroxyl group is a primary site for chemical modification, offering pathways to ethers and esters, and enabling the introduction of specific tags for enhanced analytical detection.
Etherification: The conversion of the phenolic hydroxyl group to an ether is a common transformation. This can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide. libretexts.org For instance, reacting 4-cyclooctyl-3-methylphenol with an appropriate alkyl halide in the presence of a base would yield the corresponding ether. Another approach involves reductive etherification, a method for producing both symmetrical and unsymmetrical ethers by coupling aldehydes and ketones with alcohols using an organosilane reducing agent and an acid catalyst. acs.org The choice of etherifying agent can be broad, ranging from simple alkyl halides to more complex molecules, allowing for the introduction of diverse functionalities. google.comgoogle.com The reaction conditions, such as the choice of solvent and base, can influence the reaction's efficiency. organic-chemistry.org
Esterification: The phenolic hydroxyl group can also be readily converted into an ester. Fischer-Speier esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, is a classic method. libretexts.orgoperachem.com However, this method can be slow for phenols. libretexts.org More efficient methods include reaction with acyl chlorides or acid anhydrides. libretexts.org These reactions are generally faster and can be carried out under milder conditions. libretexts.org For example, the reaction of this compound with an acyl chloride would produce the corresponding ester and hydrogen chloride. libretexts.org The use of a base, such as pyridine, can be employed to neutralize the HCl byproduct. operachem.com Mechanistic studies, including isotope labeling experiments, have been used to elucidate the pathways of different esterification reactions. nih.gov
Interactive Table: Comparison of Etherification and Esterification Reactions
| Feature | Etherification | Esterification |
|---|---|---|
| Reagents | Alkyl halides, Alcohols with reducing agents | Carboxylic acids, Acyl chlorides, Acid anhydrides |
| Catalysts | Base (for Williamson synthesis), Acid (for reductive etherification) | Strong acid (for Fischer-Speier), None or Base (for acyl chlorides/anhydrides) |
| Byproducts | Salt, Water | Water, Hydrogen halide |
| General Reactivity | Generally efficient | Can be slow with carboxylic acids, faster with acyl chlorides/anhydrides |
Derivatization of the phenolic hydroxyl group is a key strategy to improve the analytical detection of phenols, particularly in gas chromatography (GC). researchgate.net By converting the polar hydroxyl group into a less polar ether or ester, the volatility and chromatographic behavior of the compound can be significantly improved. researchgate.net
One common derivatizing agent is pentafluorobenzyl bromide (PFBBr), which reacts with the phenolic hydroxyl group to form a pentafluorobenzyl ether derivative. settek.comepa.govepa.gov These derivatives are highly responsive to electron capture detectors (ECD), providing enhanced sensitivity for trace analysis. itesm.mx The derivatization process typically involves reacting the phenol with PFBBr in the presence of a base, such as potassium carbonate. settek.com Other derivatization techniques may also be employed, provided they demonstrate acceptable precision and accuracy. epa.gov
Another approach is methylation, which converts the phenol to its corresponding anisole (B1667542) (methyl ether). settek.comepa.gov Diazomethane is a common reagent for this purpose, although it is a hazardous substance. settek.comepa.gov The resulting methyl ethers can be analyzed by GC with a flame ionization detector (FID) or a mass spectrometer (MS). epa.gov The choice of derivatization reagent and analytical technique depends on the specific requirements of the analysis, such as the desired sensitivity and the matrix of the sample. researchgate.netepa.gov The development of new derivatization reagents and methods continues to be an active area of research to improve the detection and characterization of phenolic compounds. mdpi.comresearchgate.netacs.org
Interactive Table: Common Derivatization Reagents for Phenols in GC Analysis
| Derivatizing Agent | Derivative Formed | Detection Method | Advantages |
|---|---|---|---|
| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | Electron Capture Detector (ECD) | High sensitivity |
| Diazomethane | Methyl ether (Anisole) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Improves volatility |
| Silylating agents (e.g., BSTFA) | Silyl ether | Gas Chromatography-Mass Spectrometry (GC-MS) | Improves volatility and thermal stability |
Etherification and Esterification Reactions
Modifications of the Aromatic Ring System of this compound
The aromatic ring of this compound is also amenable to a range of chemical modifications, primarily through electrophilic substitution reactions. The existing hydroxyl and methyl groups on the ring direct the position of incoming substituents.
The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring of this compound towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. byjus.commasterorganicchemistry.com
Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring can be achieved under relatively mild conditions. byjus.com Due to the activating effect of the hydroxyl group, these reactions can often proceed without a Lewis acid catalyst. byjus.com For instance, treatment of a phenol with bromine water can lead to the formation of a polybrominated product. byjus.com The regioselectivity of halogenation can be influenced by the steric hindrance of the substituents already present on the ring. stackexchange.com For example, the bulky cyclooctyl group might influence the substitution pattern.
Nitration: Nitration of phenols can yield a mixture of ortho and para nitro-substituted products when using dilute nitric acid at low temperatures. byjus.com The use of concentrated nitric acid can lead to the formation of polysubstituted nitro compounds. byjus.comschoolwires.net The nitro group is a strong deactivating group, making subsequent electrophilic substitutions more difficult. A method for the nitration of p-methylphenol involves an initial esterification step followed by nitration and hydrolysis. google.com
Interactive Table: Electrophilic Substitution Reactions
| Reaction | Reagents | Product(s) | Key Considerations |
|---|---|---|---|
| Halogenation | Halogen (e.g., Br₂) in a non-polar solvent or water | Halogenated phenol | Activating groups on the ring facilitate the reaction. Steric hindrance can influence regioselectivity. |
| Nitration | Dilute or concentrated nitric acid | Nitrophenol(s) | The concentration of nitric acid affects the degree of nitration. The nitro group is deactivating for subsequent substitutions. |
While the benzene (B151609) ring of this compound itself is not highly susceptible to nucleophilic aromatic substitution, the introduction of strongly electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions can activate the ring for such reactions. libretexts.org In these activated analogues, a nucleophile can displace a leaving group (like a halide) on the ring. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
Palladium-catalyzed cross-coupling reactions have become powerful tools for forming carbon-carbon and carbon-nitrogen bonds in organic synthesis. acs.orguwindsor.ca To utilize these reactions for modifying this compound, it would first need to be converted into a suitable starting material, such as a halogenated derivative (e.g., 4-bromo-3-methylphenol). google.comepo.org
This halogenated phenol could then participate in various palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with an organoboron reagent could introduce a new aryl or alkyl group onto the aromatic ring. uwindsor.ca Similarly, a Buchwald-Hartwig amination could be used to form a carbon-nitrogen bond, introducing an amine functionality. acs.org These reactions offer a versatile and efficient means to synthesize a wide array of derivatives of this compound with diverse functionalities. nih.govrsc.org
Nucleophilic Aromatic Substitution on Activated Analogues
Transformations Involving the Cyclooctyl Moiety
The cyclooctyl group of this compound offers a site for various chemical transformations, allowing for the synthesis of new derivatives with potentially altered physical, chemical, and biological properties. These transformations can target the hydrocarbon framework of the cyclooctyl ring, introducing new functional groups or modifying its stereochemistry.
Controlled Oxidation and Reduction Reactions
The saturated alicyclic cyclooctyl ring can be subjected to controlled oxidation reactions to introduce hydroxyl, keto, or other oxygen-containing functional groups. While specific studies on this compound are not extensively documented, analogous reactions on similar cycloalkyl-substituted phenols and related cyclooctyl systems provide insight into potential synthetic pathways.
Oxidation:
The oxidation of the cyclooctyl moiety can lead to the formation of various products, depending on the reagents and reaction conditions. For instance, oxidation of the hydroxyl group on a phenol can lead to the formation of quinones. The cyclooctyl group itself can be oxidized to introduce hydroxyl or keto functionalities. Reagents such as potassium permanganate (B83412) or chromium trioxide in an acidic medium are commonly used for such oxidations. The oxidation of phenols can also be achieved using reagents like Fremy's salt (potassium nitrosodisulfonate) to yield quinones. In some cases, the oxidation of phenols with certain reagents can lead to the formation of phenoxyl radicals.
A study on the alkylation of phenol with cyclooctene (B146475) mentions the oxidation of the resulting p-cyclooctylphenol's methyl ether to p-anisic acid, demonstrating that the aromatic ring can be cleaved under certain oxidative conditions. This suggests that careful selection of oxidizing agents is crucial to selectively functionalize the cyclooctyl ring without affecting the phenolic part of the molecule.
Reduction:
Reduction reactions on this compound would primarily target the aromatic ring, as the cyclooctyl moiety is already saturated. Catalytic hydrogenation, for instance, could reduce the benzene ring to a cyclohexane (B81311) ring, yielding a cyclooctyl-substituted methylcyclohexanol. The specific conditions of hydrogenation (catalyst, pressure, temperature) would determine the stereochemical outcome of the newly formed cyclohexane ring. While the aromatic ring of 4-cyclopropyl-2-methylphenol (B6335156) can be reduced to form cyclohexanol (B46403) derivatives, the cyclooctyl group in other compounds can be reduced from a ketone or aldehyde to an alcohol.
Stereochemical Manipulation of the Alicyclic Ring
The cyclooctyl ring in this compound possesses conformational flexibility. While the parent compound is achiral, the introduction of substituents on the cyclooctyl ring through reactions like oxidation can create stereogenic centers, leading to diastereomers.
The stereochemistry of cyclic systems can significantly influence their physical and biological properties. For example, the relative stereochemistry (cis or trans) of a disubstituted cyclopentane (B165970) ring within a larger molecule was found to dramatically affect its self-assembling properties. Similarly, manipulating the stereochemistry of the cyclooctyl ring in derivatives of this compound could lead to compounds with distinct biological activities or material properties.
Achieving stereocontrol in reactions involving the cyclooctyl ring can be challenging due to its flexibility. However, various strategies have been developed for the stereoselective synthesis and manipulation of cyclooctyl and other alicyclic systems. These methods often involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. For instance, stereoselective cyclopropanation reactions have been well-studied. The stereochemistry of trans-cyclooctene (B1233481) derivatives has also been a subject of investigation.
Multi-component Reactions and Scaffold Diversification
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly atom-economical and offer a rapid way to generate libraries of structurally diverse compounds. Phenols are valuable starting materials in many MCRs, and this compound could potentially be utilized in such reactions to create a wide range of new molecular scaffolds.
Several well-known MCRs involve phenols, including:
Ugi-Smiles Reaction: This is a variation of the Ugi four-component reaction where a phenol replaces the typical carboxylic acid component. This reaction allows for the N-arylation of primary amines and can be used to synthesize a variety of heterocyclic structures.
Betti Reaction: This three-component reaction involves a phenol, an aldehyde, and an amine to produce aminobenzylphenols.
Passerini Reaction: While this three-component reaction typically involves a carboxylic acid, an isocyanide, and a carbonyl compound, variations using phenols have been explored.
The phenolic hydroxyl group and the aromatic ring of this compound provide reactive sites for these MCRs. The bulky cyclooctyl group could influence the regioselectivity and stereoselectivity of these reactions, potentially leading to unique and complex molecular architectures. The products of these MCRs can serve as scaffolds for further diversification, allowing for the exploration of a vast chemical space. For instance, the products of an Ugi reaction can be subjected to post-condensation modifications to generate a variety of heterocyclic scaffolds.
The application of MCRs to this compound could lead to the discovery of new compounds with interesting biological activities or material properties. The ability to rapidly generate diverse libraries of compounds makes this approach particularly attractive for drug discovery and materials science research.
Applications and Advanced Materials Science Incorporating 4 Cyclooctyl 3 Methylphenol
Role as a Chemical Intermediate in Organic Synthesis
As a substituted phenol (B47542), 4-cyclooctyl-3-methylphenol is a versatile building block in organic chemistry. evitachem.comontosight.ai Its hydroxyl group and aromatic ring can undergo a variety of chemical transformations, allowing for its incorporation into larger and more complex molecular structures.
The structure of this compound makes it a candidate for the synthesis of specialized monomers. Monomers are the fundamental units that link together to form polymers. ambeed.com The phenolic group can be modified to introduce polymerizable functionalities, such as vinyl or epoxy groups. The bulky cyclooctyl group can influence the properties of the resulting polymer, potentially leading to materials with unique thermal or mechanical characteristics. While direct polymerization of this compound itself is not a common application, its derivatives can be designed as monomers for creating polymers with specific macromolecular architectures. acs.orgresearchgate.net The synthesis of polymers with controlled structures, such as block copolymers or star polymers, often relies on the use of functional monomers derived from molecules like this compound. sigmaaldrich.com
The synthesis of complex organic molecules, including natural products and their analogues, often requires the use of specific building blocks with well-defined stereochemistry and functional groups. evitachem.comontosight.ai Phenolic compounds are common motifs in many natural products with biological activity. nih.gov The structure of this compound can be strategically incorporated into a synthetic route to create more elaborate molecules. ontosight.ai For instance, the phenolic hydroxyl group can be used to form ether or ester linkages, while the aromatic ring can be further functionalized. acs.org The cyclooctyl group can provide a specific steric and lipophilic profile to the target molecule, which can be important for its biological activity or material properties.
Precursor to Polymer Monomers and Macromolecular Architectures
Potential in Stabilizer and Additive Technologies
Polymers and other organic materials are often susceptible to degradation from environmental factors such as heat, light, and oxygen. uvabsorber.com Additives are incorporated into these materials to enhance their stability and prolong their lifespan. Phenolic compounds, particularly hindered phenols, are well-known for their antioxidant properties. mdpi.com
Oxidative degradation is a major cause of the deterioration of polymeric materials and elastomers. researchgate.net This process involves the formation of free radicals that can break down the polymer chains, leading to a loss of mechanical properties and discoloration. specialchem.com Phenolic compounds, including derivatives of this compound, can act as primary antioxidants. mdpi.com They function by donating a hydrogen atom from their hydroxyl group to the reactive free radicals, thereby neutralizing them and preventing further degradation. The resulting phenoxy radical is relatively stable and does not propagate the degradation chain. The bulky cyclooctyl group in this compound can enhance its effectiveness as an antioxidant by increasing its solubility in the polymer matrix and reducing its volatility.
Table 1: Examples of Phenolic Antioxidants and Their Applications
| Phenolic Compound | Application Area | Function |
| Butylated hydroxytoluene (BHT) | Food, plastics | Prevents oxidative degradation |
| Irganox 1010 | Polyolefins, elastomers | High-performance antioxidant |
| Vitamin E (α-tocopherol) | Food, cosmetics | Natural antioxidant |
| This compound Derivatives | Polymeric materials, elastomers | Potential as a primary antioxidant |
This table provides illustrative examples and is not exhaustive.
Exposure to ultraviolet (UV) radiation from sunlight can cause significant damage to organic materials, leading to color fading, cracking, and loss of physical properties. specialchem.com UV absorbers and light stabilizers are additives that protect materials from this photodegradation. uvabsorber.comeverlight-uva.com While some phenolic compounds can offer a degree of UV protection, specialized UV absorbers are typically based on structures like benzophenones or benzotriazoles. adeka.co.jp However, the phenolic structure of this compound could be chemically modified to create derivatives that function as UV absorbers or light stabilizers. For example, it could be incorporated into a larger molecule that contains a UV-absorbing chromophore. Hindered Amine Light Stabilizers (HALS) are another important class of light stabilizers that work by scavenging free radicals formed during photodegradation. uvabsorber.com
Antioxidant Properties in Polymeric Materials and Elastomers
Development of Specialty Chemicals and Functional Materials
The term "specialty chemicals" refers to a broad category of chemical products that are sold on the basis of their performance or function, rather than their chemical composition. us.comogcorp.co.jp Functional materials are materials that possess specific functions, such as electrical, magnetic, or optical properties. The unique combination of a phenolic group and a bulky aliphatic ring in this compound makes it a candidate for the development of new specialty chemicals and functional materials. ontosight.ai For instance, its derivatives could be explored for applications in areas such as:
Liquid crystals: The rigid aromatic core and the flexible cyclooctyl group could be a basis for designing liquid crystalline materials.
Functional polymers: As mentioned earlier, it can be a precursor for monomers used to create polymers with tailored properties. google.com
Pharmaceutical and agrochemical intermediates: The specific substitution pattern on the phenol ring could be a key structural element in the synthesis of new biologically active compounds. ontosight.ai
Based on a comprehensive search of available scientific and technical literature, there is currently no specific information regarding the use of This compound in the fields of responsive materials or the design of novel catalytic ligands.
While the broader classes of compounds, such as phenols and their derivatives, are extensively studied in materials science and catalysis, the specific applications for this compound as outlined in the request are not documented in the available resources. Therefore, it is not possible to provide a detailed and scientifically accurate article on these specific topics for this compound at this time.
Environmental Chemical Fate and Green Chemistry Considerations for 4 Cyclooctyl 3 Methylphenol
Environmental Persistence and Degradation Pathways
The persistence of a chemical in the environment is a key determinant of its potential for long-term impact. This section explores the degradation of 4-Cyclooctyl-3-methylphenol through biological and light-induced processes.
Under aerobic conditions, various microorganisms have been shown to degrade 4-t-OP. For instance, the non-ligninolytic fungus Fusarium falciforme RRK20 has been observed to completely deplete 25 mg/L of 4-t-OP within 14 days when it is the sole carbon source. nih.gov The degradation process was influenced by factors such as initial biomass concentration and temperature, with the addition of glucose accelerating the process. nih.gov The proposed degradation pathways for this fungus involve alkyl chain oxidation and aromatic ring hydroxylation. nih.gov Similarly, immobilized Acinetobacter sp. cells have demonstrated high degradation rates of 4-t-OP in both artificial seawater and wastewater, suggesting potential for bioremediation in practical environmental settings. scientific.net The degradation kinetics in this case followed a first-order model, with a half-life as short as 0.2 days under optimal conditions. scientific.net
In sediment environments, the presence of plants such as Phragmites australis (common reed) can accelerate the biodegradation of alkylphenols like 4-t-OP. acs.org The plant's roots create oxygenated zones in the sediment, which stimulates the growth and activity of degrading bacteria. acs.org Bacterial strains like Stenotrophomonas sp. and Sphingobium spp. isolated from the rhizosphere have been shown to utilize 4-t-OP as a sole carbon source through a process called ipso-substitution. acs.org
Information on the anaerobic biodegradation of this compound or its analogs is limited. However, the general understanding is that anaerobic degradation of alkylphenols is significantly slower than aerobic degradation.
Table 1: Biodegradation Studies of 4-tert-Octylphenol (B29142) (Analogue for this compound)
| Microorganism/System | Environment | Conditions | Degradation Efficiency/Rate | Reference |
| Fusarium falciforme RRK20 | Aquatic | Aerobic, sole carbon source | 100% degradation of 25 mg/L in 14 days | nih.gov |
| Immobilized Acinetobacter sp. | Aquatic | Aerobic | 97.6% degradation, half-life of 0.7 days | scientific.net |
| Phragmites australis rhizosphere | Sediment | Aerobic | Accelerated removal compared to unvegetated sediment | acs.org |
Direct photolysis, the breakdown of a chemical by direct absorption of light, is considered a negligible removal process for 4-tert-octylphenol in the aquatic environment. service.gov.uk However, indirect photodegradation, which involves other light-absorbing substances, can be a significant pathway.
In aqueous solutions, the photodegradation of 4-t-OP can be promoted by the presence of Fe(III) ions under UV irradiation. nih.gov This process is driven by the generation of hydroxyl radicals, which are powerful oxidizing agents. nih.gov The degradation is pH-dependent, with optimal degradation occurring at a pH of 3.5. nih.gov Under these conditions, complete degradation of 4-t-OP has been observed within 45 minutes of UV exposure. nih.gov The formation of photoproducts such as 4-tert-octyl catechol has been identified. nih.gov
Photocatalytic degradation using semiconductor materials is another effective method for breaking down 4-t-OP in water. The use of a spiral photoreactor system with a TiO₂ thin film catalyst increased the photodegradation efficiency from 88% to 91.2% within a 45-minute irradiation period. scholarsportal.info The efficiency of this process is influenced by the catalyst concentration, the number of catalyst layers, and the initial concentration of 4-t-OP. scholarsportal.info Other photocatalysts, such as NaBiO₃, have also shown high efficiency in degrading 4-t-OP under visible light. zju.edu.cn
While studies on the photodegradation of this compound in the air are not available, it can be inferred that its low vapor pressure would limit its presence in the gas phase, making atmospheric photodegradation a less significant fate process.
Table 2: Photodegradation Studies of 4-tert-Octylphenol (Analogue for this compound)
| Degradation System | Conditions | Key Findings | Reference |
| Fe(III) promoted | Aqueous, UV irradiation (365 nm), pH 3.5 | Complete degradation in 45 minutes | nih.gov |
| TiO₂ photocatalysis | Aqueous, Spiral photoreactor | 91.2% degradation in 45 minutes | scholarsportal.info |
| NaBiO₃ photocatalysis | Aqueous, Visible light | High removal efficiency, outperforms P25 catalyst | zju.edu.cn |
Biodegradation Studies in Aquatic and Soil Environments (Aerobic and Anaerobic)
Bioaccumulation Potential Assessments in Environmental Organisms
Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment. The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (log Kow). For 4-tert-octylphenol, the log Kow is approximately 4.12, which suggests a moderate potential for bioaccumulation in aquatic organisms. service.gov.uk
This is supported by measured bioconcentration factor (BCF) values, which are in the range of a few hundred for fish. service.gov.uk The estimated BCF is around 600. service.gov.uk Studies have confirmed the bioaccumulation of 4-t-OP in various aquatic organisms, including phytoplankton, zooplankton, mussels, and fish. nih.gov The concentration ratios between the liver and muscle in fish and birds being greater than one suggest prolonged dietary exposure. nih.gov The diet and habitat of the organisms are major factors influencing the concentration of alkylphenols in their tissues. nih.gov
Due to the structural similarity, it is anticipated that this compound would exhibit a comparable moderate bioaccumulation potential.
Table 3: Bioaccumulation Data for 4-tert-Octylphenol (Analogue for this compound)
| Parameter | Value | Implication | Reference |
| Log Kow | 4.12 | Moderate bioaccumulation potential | service.gov.uk |
| Bioconcentration Factor (BCF) in fish | A few hundred (measured), ~600 (estimated) | Moderate bioaccumulation | service.gov.uk |
Transport and Distribution Modeling in Environmental Compartments (e.g., water, sediment, soil)
The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, such as water solubility and its tendency to adsorb to solids. Alkylphenols with longer alkyl chains, like this compound, generally have low water solubility and a higher affinity for organic matter in soil and sediment. wur.nl
For 4-tert-octylphenol, it is expected that upon release into the environment, it will primarily partition to soil and sediment. service.gov.uk The high log Koc values (ranging from 3.44 to 8.76) for 4-t-OP confirm its strong adsorption to organic carbon in soil and sediment, which limits its mobility in these compartments. oekotoxzentrum.ch This suggests that it is less likely to leach into groundwater. However, the presence of such compounds in drinking water sources has been noted, which could be due to factors like flooding or industrial emissions bypassing typical subsurface routes. acs.org
Models like the TaPL3 (Trent-affiliated Persistence and Long-range transport) model can be used to evaluate the persistence and long-range transport potential of chemicals in a steady-state environment, considering partitioning between air, water, soil, and sediment. Such models can provide valuable, albeit predictive, insights into the environmental behavior of this compound.
Green Chemistry Principles Applied to the Synthesis and Application of this compound
The application of green chemistry principles to the synthesis of chemicals aims to reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound typically involves the Friedel-Crafts alkylation of m-cresol (B1676322) with cyclooctene (B146475) or a cyclooctyl-containing precursor.
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product.
The synthesis of this compound via the Friedel-Crafts alkylation of m-cresol with cyclooctene is, in principle, an addition reaction with a theoretical atom economy of 100%.
Reaction: C₇H₈O (m-cresol) + C₈H₁₄ (cyclooctene) → C₁₅H₂₂O (this compound)
However, traditional Friedel-Crafts alkylation reactions often employ stoichiometric amounts of Lewis acid catalysts, such as AlCl₃, or strong Brønsted acids like sulfuric acid or perchloric acid. semanticscholar.org These catalysts are often corrosive, hazardous, and generate significant amounts of waste during workup and neutralization, which drastically reduces the actual atom economy and increases the E-factor (environmental factor), which is the mass ratio of waste to the desired product.
To improve the green credentials of this synthesis, research has focused on replacing these homogeneous catalysts with solid acid catalysts. These include zeolites, clays, and heteropoly acids supported on materials like zirconia. nih.gov The advantages of solid acid catalysts include:
Reusability: They can be easily separated from the reaction mixture and reused, reducing waste.
Reduced Corrosion and Waste: They are generally less corrosive and eliminate the need for aqueous workup and neutralization steps.
Improved Selectivity: They can offer better selectivity towards the desired product, minimizing the formation of by-products.
Furthermore, developing solvent-free reaction conditions or using greener solvents can also contribute to waste minimization. By adopting these green chemistry approaches, the synthesis of this compound can be made more environmentally benign, moving closer to the theoretical 100% atom economy and minimizing hazardous waste generation.
Use of Sustainable Solvents and Reagents
The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals, including this compound, by promoting the use of less hazardous, more efficient, and renewable materials. text2fa.ir The focus lies on replacing conventional, often problematic, solvents and reagents with sustainable alternatives that minimize environmental impact. text2fa.irnih.gov
The primary industrial route for producing compounds like this compound is the Friedel-Crafts alkylation. semanticscholar.org In this case, it would involve the reaction of m-cresol with cyclooctene. Traditionally, such processes often rely on homogeneous acid catalysts like p-toluenesulphonic acid or aluminum chloride (AlCl₃). beilstein-journals.orgresearchgate.net While effective, these catalysts can be difficult to recover from the reaction mixture, leading to corrosive waste streams and complex purification procedures. nih.gov
Modern synthetic strategies are moving towards more environmentally benign systems that address these shortcomings through the use of heterogeneous catalysts and solvent-free conditions.
Heterogeneous Catalysts: A Recyclable Alternative
A significant advancement in the green synthesis of alkylphenols is the substitution of homogeneous catalysts with solid acid catalysts. These materials offer distinct advantages, including simplified product separation, catalyst recovery, and reusability, which are crucial for sustainable industrial processes. nih.govsemanticscholar.org
Promising heterogeneous catalysts applicable to alkylphenol synthesis include:
Zeolites: These microporous aluminosilicates are robust, thermally stable, and environmentally friendly solid acids. nih.gov Their well-defined pore structures can also impart shape selectivity to the reaction, potentially improving the yield of the desired product. Zeolites are proposed as recoverable and stable catalysts for reactions involving lignin-derived phenols. nih.gov
Strong Acid Resins: Ion-exchange resins with sulfonic acid groups have been successfully used as catalysts for the alkylation of m-cresol. semanticscholar.org Their application can facilitate solvent-free reaction conditions, further enhancing the green credentials of the process. semanticscholar.org
Liquid Coordination Complexes (LCCs): These novel liquid Lewis acids can be used in catalytic amounts and offer a potentially safer alternative to hazardous traditional catalysts in industrial alkylations. rsc.org
Solvent-Free and Alternative Solvent Systems
Eliminating or replacing volatile organic solvents (VOCs) is a cornerstone of green chemistry. Research into the alkylation of cresols has demonstrated the viability of solvent-free synthesis. semanticscholar.org Such processes, often accelerated by microwave irradiation, can lead to significantly shorter reaction times, reduced energy consumption, and the elimination of solvent-related waste. semanticscholar.orgsemanticscholar.org
Where solvents are necessary, the focus is on "green solvents" derived from renewable sources or those with a lower environmental impact. text2fa.ir While not specifically documented for this compound synthesis, the broader trend involves exploring bio-based solvents for various chemical processes. uq.edu.auresearchgate.net Another innovative approach is mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, often in the absence of any solvent. acs.org
The following table summarizes the shift from traditional to more sustainable approaches for the synthesis of alkylphenols like this compound.
Interactive Data Table: Comparison of Synthetic Reagents and Solvents
| Aspect | Traditional Method | Sustainable Alternative | Key Advantages of Alternative |
| Catalyst Type | Homogeneous Acids (e.g., AlCl₃, p-toluenesulphonic acid) beilstein-journals.orgresearchgate.net | Heterogeneous Solid Acids (e.g., Zeolites, Acidic Resins) semanticscholar.orgnih.gov | Recyclable, reduced waste, easier product purification, improved safety. nih.gov |
| Reaction Conditions | Often requires organic solvents. | Solvent-free conditions, potentially with microwave assistance. semanticscholar.orgsemanticscholar.org | Eliminates solvent waste, reduces energy consumption, shortens reaction times. semanticscholar.org |
| Overall Process | Generates corrosive and difficult-to-treat waste streams. | Cleaner process with higher atom economy and lower environmental footprint. | Reduced environmental impact, potential for lower operational costs. nih.gov |
Future Research Directions and Emerging Opportunities for 4 Cyclooctyl 3 Methylphenol
Development of Highly Selective and Efficient Catalytic Methodologies for Synthesis
The synthesis of 4-Cyclooctyl-3-methylphenol, which involves the introduction of a cyclooctyl group onto a cresol (B1669610) backbone, presents a significant challenge in achieving high selectivity and efficiency. The development of advanced catalytic methodologies is paramount to unlocking the potential of this and related alkylphenols.
Future research will likely focus on several key areas. The traditional Friedel-Crafts alkylation, a cornerstone of aromatic substitution, can be further refined. While benzenesulphonic acid has been used as a catalyst for the alkylation of phenol (B47542) with cyclooctene (B146475), opportunities exist to explore more sustainable and reusable solid acid catalysts such as zeolites and heteropoly acids. google.com These catalysts offer advantages in terms of reduced environmental impact and simplified product purification. A key challenge in the synthesis is controlling the regioselectivity to favor the desired 4-cyclooctyl isomer over other possible products. Research into shape-selective catalysts, such as modified zeolites, could provide a pathway to selectively produce the target molecule. whiterose.ac.uk
Furthermore, the use of metal-based catalysts, including those based on ruthenium and palladium, has shown promise for the C-H bond functionalization of phenol derivatives. americanelements.comacs.org These methods offer alternative synthetic routes that could provide greater control over the position of alkylation. Investigating these advanced catalytic systems for the reaction of 3-methylphenol with a cyclooctyl source could lead to more direct and efficient synthetic pathways. The development of catalysts that can operate under milder reaction conditions with high turnover numbers will be a critical area of investigation to enhance the economic viability and environmental friendliness of the synthesis. acs.org
Exploration of Novel Applications in Advanced Functional Materials and Nanotechnology
The unique combination of a hydrophilic phenol group and a bulky, hydrophobic cyclooctyl group makes this compound an intriguing candidate for the development of advanced functional materials and applications in nanotechnology. Phenolic compounds are increasingly being utilized in what is termed "phenolic-enabled nanotechnology" (PEN). nih.gov This field leverages the versatile reactivity and inherent properties of phenols to create novel nanomaterials. nih.govnih.gov
Future research could explore the use of this compound as a building block for creating functional polymers and resins with tailored properties. The cyclooctyl group can impart increased thermal stability and solubility in organic media, making these materials suitable for high-performance coatings, adhesives, and composites. Moreover, the phenolic hydroxyl group provides a reactive site for further chemical modifications, allowing for the creation of a diverse range of functional polymers.
In the realm of nanotechnology, this compound could be employed as a stabilizing agent for nanoparticles. The bulky cyclooctyl group could provide steric hindrance, preventing the aggregation of nanoparticles and enhancing their dispersion in various matrices. Phenolic compounds have been shown to be effective in the "green" synthesis of metal nanoparticles, where the phenol acts as a reducing agent. nih.gov The specific properties of this compound in this context could lead to the formation of nanoparticles with unique catalytic or optical properties. Additionally, the potential for this compound to be incorporated into drug delivery systems, leveraging the biocompatibility often associated with phenolic structures, warrants further investigation. nmb-journal.com
In-depth Mechanistic Understanding of Complex Chemical Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and designing novel applications. The Friedel-Crafts alkylation of phenols is known to proceed through a complex mechanism involving electrophilic aromatic substitution. scielo.br The nature of the catalyst, whether a Brønsted or Lewis acid, plays a critical role in the activation of the alkylating agent and the subsequent attack on the aromatic ring. researchgate.netbeilstein-journals.org
Future mechanistic studies should aim to elucidate the precise role of the catalyst in directing the regioselectivity of the cyclooctylation of 3-methylphenol. This could involve a combination of experimental techniques, such as kinetic studies and in-situ spectroscopic analysis, along with computational modeling. chemrxiv.org Understanding the transition states and intermediate species will provide valuable insights into how to control the formation of the desired 4-cyclooctyl product over ortho- and di-alkylated byproducts. whiterose.ac.uk
Furthermore, the reactivity of the phenolic hydroxyl group and the cyclooctyl moiety in subsequent chemical transformations needs to be explored. For instance, the oxidation of the phenol can lead to the formation of quinone-type structures, while reactions involving the cyclooctyl group could open up pathways to other functionalized derivatives. A detailed mechanistic understanding of these transformations will be essential for developing the full potential of this compound as a versatile chemical intermediate.
Predictive Modeling for Structure-Property Relationships and Material Design
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, offers a powerful tool for accelerating the discovery and design of new materials based on the this compound scaffold. nih.govtandfonline.com By correlating the molecular structure of a compound with its physical, chemical, and biological properties, these models can predict the behavior of new, unsynthesized molecules.
Future research in this area should focus on developing robust QSAR and QSPR models for a range of properties relevant to the potential applications of this compound and its derivatives. For example, models could be developed to predict properties such as antioxidant activity, biodegradability, toxicity, and polymer-forming capabilities. nih.govkoreascience.krijpsonline.com These models can help in prioritizing synthetic targets and avoiding the synthesis of compounds with undesirable properties.
The development of these predictive models requires the generation of a dataset of related alkylphenols with experimentally determined properties. By systematically varying the substituents on the phenol ring and the nature of the alkyl group, a comprehensive dataset can be built. The application of various molecular descriptors, including electronic, steric, and topological parameters, will be crucial for building accurate and predictive models. tandfonline.comrsc.orgrepec.org Ultimately, these in-silico tools will enable the rational design of novel materials with optimized performance characteristics based on the this compound structure. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical discovery and optimization. beilstein-journals.orgbeilstein-journals.orgvapourtec.com These technologies can be applied to nearly every aspect of the research and development pipeline for this compound, from its initial synthesis to the discovery of novel applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
